

# Troubleshooting 3,5-Diethyl-4-hydroxybenzaldehyde NMR peak assignments

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## Compound of Interest

Compound Name: 3,5-Diethyl-4-hydroxybenzaldehyde

Cat. No.: B1304944

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## Technical Support Center: NMR Spectroscopy

This technical support guide provides troubleshooting information for the assignment of NMR peaks for **3,5-diethyl-4-hydroxybenzaldehyde**.

## Frequently Asked Questions (FAQs)

**Q:** I am having trouble assigning the proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) NMR peaks for my sample of **3,5-diethyl-4-hydroxybenzaldehyde**. Where can I find reference data?

**A:** Direct experimental spectral data for **3,5-diethyl-4-hydroxybenzaldehyde** can be challenging to locate. However, the chemical shifts can be reliably estimated by comparing your experimental data with the spectra of structurally similar compounds. Below is a table summarizing the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for two analogous compounds: 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. These compounds provide a strong basis for assigning the peaks in your spectrum.

**Q:** My observed chemical shifts for the aromatic protons of **3,5-diethyl-4-hydroxybenzaldehyde** are slightly different from the reference data. What could be the cause?

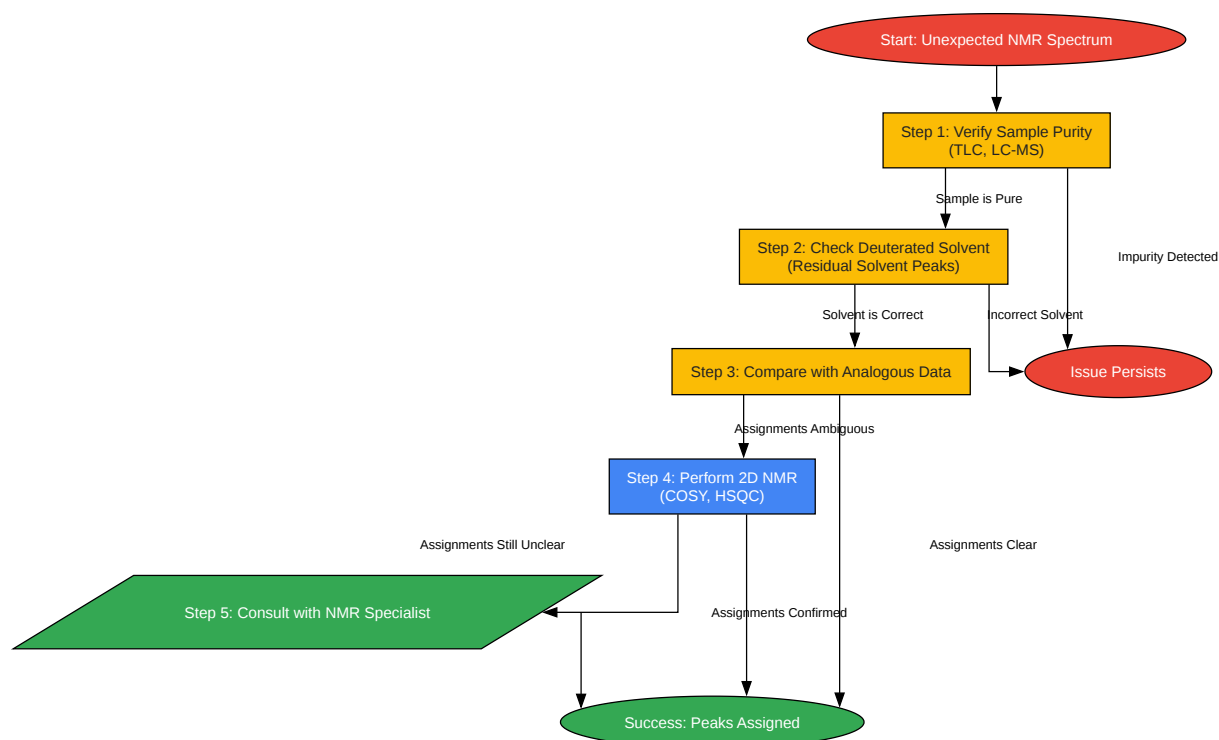
**A:** Minor variations in chemical shifts are expected and can be attributed to several factors:

- **Solvent Effects:** The choice of deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) can influence the chemical shifts, particularly for the hydroxyl proton.
- **Concentration:** Sample concentration can affect the chemical shift of protons involved in hydrogen bonding, such as the -OH group.
- **Temperature:** The temperature at which the spectrum is acquired can also cause slight shifts in peak positions.
- **Instrument Calibration:** Ensure the NMR spectrometer is properly calibrated.

If the aromatic proton signal in your spectrum appears as a singlet and integrates to two protons, and the ethyl groups show the characteristic quartet and triplet pattern, your compound is likely correct.

## Troubleshooting Workflow

If you are encountering issues with your NMR peak assignments, the following workflow can help you systematically troubleshoot the problem.



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Caption: A workflow diagram for troubleshooting NMR peak assignments.

## Reference NMR Data for Analogous Compounds

The following table summarizes the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for compounds structurally similar to **3,5-diethyl-4-hydroxybenzaldehyde**. This data can be used as a reference for peak assignment.

Compound	Functional Group	$^1\text{H}$ Chemical Shift (ppm)	$^{13}\text{C}$ Chemical Shift (ppm)
3,5-Dimethyl-4-hydroxybenzaldehyde[1][2]	Aldehyde (-CHO)	~9.8	~191
Aromatic (C-H)	~7.6	~131	
Phenolic (-OH)	Variable	-	
Aromatic (C-C)	-	~129, ~137, ~159	
Methyl (-CH <sub>3</sub> )	~2.3	~16	
3,5-Di-tert-butyl-4-hydroxybenzaldehyde[3][4]	Aldehyde (-CHO)	~9.9	~192
Aromatic (C-H)	~7.7	~128	
Phenolic (-OH)	~5.9	-	
Aromatic (C-C)	-	~129, ~141, ~160	
tert-Butyl (-C(CH <sub>3</sub> ) <sub>3</sub> )	~1.5	~30, ~35	

Disclaimer: The data presented in this table is for analogous compounds and should be used for reference purposes only. Actual chemical shifts for **3,5-diethyl-4-hydroxybenzaldehyde** may vary.

## Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid organic compound like **3,5-diethyl-4-hydroxybenzaldehyde**.

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ , DMSO- $d_6$ ) to the NMR tube.
- Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

#### 2. NMR Spectrometer Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
- Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is often an automated process.

#### 3. $^1\text{H}$ NMR Data Acquisition:

- Set the appropriate spectral width (e.g., -2 to 12 ppm).
- Set the number of scans (typically 8 to 16 for a moderately concentrated sample).
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the Free Induction Decay (FID).

#### 4. $^{13}\text{C}$ NMR Data Acquisition:

- Switch the nucleus to  $^{13}\text{C}$ .
- Set a wider spectral width (e.g., 0 to 200 ppm).

- Increase the number of scans significantly (e.g., 128 to 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Use a proton-decoupled pulse program.
- Acquire the FID.

#### 5. Data Processing:

- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Perform peak picking to identify the chemical shifts of all signals.

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## References

- 1. 3,5-Dimethyl-4-hydroxybenzaldehyde |  $\text{C}_9\text{H}_{10}\text{O}_2$  | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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